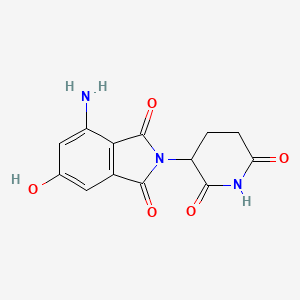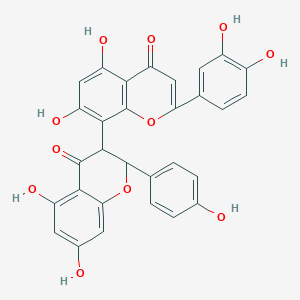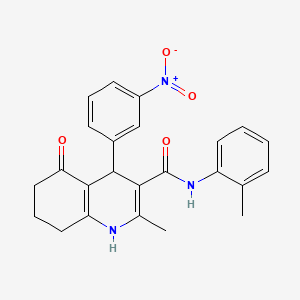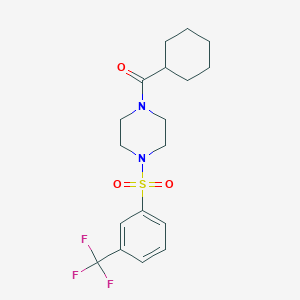![molecular formula C22H25FN2O2S B10819995 4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a benzenesulfinyl moiety, a fluorinated indole, and a piperidin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzenesulfinylmethyl group: This can be achieved through the reaction of benzenesulfinyl chloride with a suitable nucleophile.
Introduction of the fluorinated indole: The 5-fluoro-1H-indole can be synthesized through electrophilic fluorination of indole derivatives.
Coupling reactions: The final coupling of the benzenesulfinylmethyl group with the fluorinated indole and piperidin-4-ol can be carried out using standard coupling reagents and conditions, such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzenesulfinyl group to form a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and indole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The benzenesulfinyl group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol: This compound shares the fluorinated indole moiety but differs in the overall structure and functional groups.
N-fluorobenzenesulfonimide: While not structurally similar, it shares the benzenesulfonyl group and is used in similar types of reactions.
Uniqueness
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol is unique due to its combination of a benzenesulfinyl group, a fluorinated indole, and a piperidin-4-ol structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H25FN2O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C22H25FN2O2S/c23-18-6-7-21-20(14-18)17(15-24-21)8-11-25-12-9-22(26,10-13-25)16-28(27)19-4-2-1-3-5-19/h1-7,14-15,24,26H,8-13,16H2 |
InChI Key |
VWIWOPFCNLLGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CS(=O)C2=CC=CC=C2)O)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B10819912.png)
![2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B10819916.png)

![Ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate](/img/structure/B10819919.png)
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;methane;hydrochloride](/img/structure/B10819936.png)
![N-[4-(2-aminopropan-2-yl)phenyl]-8-ethoxy-7-methoxy-2-oxochromene-3-carboxamide](/img/structure/B10819952.png)
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10819960.png)


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10819971.png)
![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)

![N-[4-[[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B10820006.png)
![1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid](/img/structure/B10820008.png)
